3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(nonylphenoxy)-
Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(nonylphenoxy)- is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a nonionic surfactant that has a long hydrophobic tail and a hydrophilic head. The compound is used in various applications, including as a wetting agent, emulsifier, and dispersant.
Scientific Research Applications
Environmental and Biological Impact Studies
Endocrine-Disrupting Properties
Nonylphenols, related to 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, have been identified as endocrine disruptors. Their environmental presence and effects have been studied extensively (Boehme et al., 2010).
Environmental Fate and Biodegradation
Research has focused on understanding the degradation behavior of nonylphenol ethoxylates in the environment and their transformation into various by-products (Ichiki et al., 2008), (Corcia et al., 1998).
Biotransformation and Metabolic Studies
Studies have examined the metabolic pathways and transformations of nonylphenol compounds in various organisms (Ye et al., 2007).
Chemical Synthesis and Analytical Studies
Synthesis of Nonylphenol Isomers
Research has been conducted on the synthesis of nonylphenol isomers, which are relevant to the study of compounds like 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol (Guenther et al., 2005).
Analytical Methods for Nonylphenols
Development of analytical techniques to identify and quantify nonylphenol and its isomers has been a focus, aiding in environmental and biological studies (Ahel & Giger, 1993).
Environmental Health and Safety Studies
Toxicity and Health Impact
The toxicity of nonylphenol compounds and their impact on health, particularly their endocrine-disrupting effects, has been a significant area of study (Soares et al., 2008).
Environmental Concentration and Exposure
Investigations into the concentration of nonylphenol in various environmental matrices and potential human exposure have been conducted (Frederiksen et al., 2014).
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-13-35(32-34)46-15-10-14-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-45-33-36/h9,12-13,32,36H,2-8,10-11,14-31,33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNKPSUDHKEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)OCCCOCCOCCOCCOCCOCCOCCOCCOCCOCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol | |
CAS RN |
27177-08-8 | |
Record name | Nonylphenol polyethylene glycol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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